BCI-121

Epigenetics Histone Methyltransferase Target Selectivity

SMYD3 target engagement studies demand a selective probe that discriminates H3K4 from H3K9 methylation. Generic G9a/GLP inhibitors (BIX-01294, UNC0638, A-366) cannot substitute. BCI-121 (CAS 432529-82-3) is a validated substrate-competitive SMYD3 inhibitor that blocks chromatin recruitment and reduces H3K4me2/me3 (50%/40% in HT-29 cells at 100 μM). Confirmed antiproliferative activity in colorectal (HT-29: 46%; HCT116: 54% at 72 h) and gastric cancer xenografts (SGC-7901). Induces S-phase arrest-a phenotype absent with G9a inhibitors. Emerging radiosensitization data in endometrial cancer models. ≥98% purity; ambient shipping with global delivery.

Molecular Formula C14H18BrN3O2
Molecular Weight 340.22 g/mol
Cat. No. B1667842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCI-121
SynonymsBCI-121;  BCI 121;  BCI121; 
Molecular FormulaC14H18BrN3O2
Molecular Weight340.22 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)CC(=O)NC2=CC=C(C=C2)Br
InChIInChI=1S/C14H18BrN3O2/c15-11-1-3-12(4-2-11)17-13(19)9-18-7-5-10(6-8-18)14(16)20/h1-4,10H,5-9H2,(H2,16,20)(H,17,19)
InChIKeyKSUYPIXCRPCPGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BCI-121 SMYD3 Inhibitor Overview


BCI-121 (CAS 432529-82-3) is a substrate-competitive inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a histone methyltransferase implicated in cancer progression [1]. It functions by blocking SMYD3–substrate interaction and chromatin recruitment, leading to reduced histone H3 lysine 4 (H3K4) di- and trimethylation . BCI-121 demonstrates antiproliferative effects across multiple cancer cell types in an SMYD3 expression-dependent manner .

Target SMYD3 substrate-competitive inhibitor
Mechanism Reduces H3K4me2/me3 chromatin marks
Cell Model Supports SMYD3 expression-dependent cancer cell studies

BCI-121 Selectivity vs Generic Inhibitors


Substituting BCI-121 with generic histone methyltransferase inhibitors such as BIX-01294, UNC0638, or A-366 is not scientifically valid. These compounds target G9a (EHMT2) and GLP (EHMT1), which methylate H3K9, whereas BCI-121 targets SMYD3, which methylates H3K4 and H4K5 [1]. This target divergence results in fundamentally different epigenetic outcomes and cellular phenotypes. For instance, G9a/GLP inhibitors do not replicate the SMYD3-dependent effects on H3K4me2/3 and do not exhibit the same SMYD3 expression-dependent antiproliferative selectivity profile observed with BCI-121 [2].

Target SMYD3 (H3K4) G9a/GLP (H3K9) Histone mark outcomes may shift fundamentally
Methylation H3K4me2/me3 reduction H3K9me2 reduction Different epigenetic readouts; H3K4me2/me3 pathway context may not replicate
Response SMYD3 expression-dependent antiproliferative profile Expression-dependent selectivity not demonstrated Cell-model endpoint profile may differ; direct substitution not supported

BCI-121 Comparative Evidence


SMYD3 vs G9a/GLP Target Selectivity

BCI-121 is a substrate-competitive SMYD3 inhibitor [1], whereas BIX-01294, UNC0638, and A-366 are G9a/GLP inhibitors [2][3]. This represents a fundamental difference in primary target engagement, with SMYD3 catalyzing H3K4 and H4K5 methylation, while G9a/GLP catalyze H3K9 methylation [1]. No head-to-head selectivity panel data for BCI-121 against G9a/GLP was identified in the available literature; therefore, this evidence relies on established target annotations.

Primary target
Class-level inference
BCI-121: SMYD3 (H3K4 methylation)
Comparators: G9a/GLP (H3K9 methylation)
Determines study pathway fit — SMYD3 vs H3K9 methylation context
Based on target annotations; no head-to-head selectivity panel data available
Epigenetics Histone Methyltransferase Target Selectivity SMYD3 G9a

H3K4me2 Methylation Reduction

BCI-121 reduces nuclear histone H3 lysine 4 dimethylation (H3K4me2) levels by 50% in HT29 colorectal cancer cells after 48-hour treatment at 100 μM [1]. In contrast, G9a/GLP inhibitors such as BIX-01294, UNC0638, and A-366 primarily reduce H3K9me2 levels, with reported cellular IC50 values for H3K9me2 reduction of 0.5–2.7 μM for BIX-01294 [2], 81 nM for UNC0638 [3], and 100 nM for A-366 [4]. These values cannot be directly compared to BCI-121 because they measure entirely different histone methylation marks catalyzed by distinct enzymes.

H3K4me2 reduction
Cross-study comparable
~50% reduction in HT29 cells (100 µM, 48 h)
Supports SMYD3-specific H3K4me2 pathway investigation; not comparable to H3K9me2 readouts
G9a/GLP inhibitors reduce H3K9me2 in other cell lines; methylation mark mismatch
Epigenetics Histone Methylation H3K4me2 SMYD3 Cellular Assay

Antiproliferative Effect in Colorectal Cancer

BCI-121 significantly reduces proliferation of HT29 colorectal cancer cells by 46% and HCT116 cells by 54% at 72 hours with 100 μM treatment [1]. Notably, this antiproliferative effect is restricted to cell lines expressing high levels of SMYD3, with minimal effect on low-SMYD3-expressing cancer cells [1]. Comparable head-to-head proliferation data for G9a/GLP inhibitors in the same HT29/HCT116 models at identical time points were not identified. However, UNC0638 demonstrates concentration-dependent colony formation inhibition in MCF7 breast cancer cells [2], and A-366 shows minimal cytotoxic effects on tumor cell lines despite equivalent H3K9me2 cellular activity [3].

Cell proliferation
Cross-study comparable
BCI-121: HT29 46%↓, HCT116 54%↓ (72 h)
UNC0638: colony formation inhibition in MCF7; A-366: minimal cytotoxicity in other lines
Supports SMYD3 expression-dependent cell-model endpoint studies; cross-model comparability limited
Different cell lines and assays; direct proliferation metric transfer not supported
Cancer Research Colorectal Cancer Cell Proliferation SMYD3 In Vitro

S-Phase Cell Cycle Arrest

BCI-121 induces cell cycle arrest at the S phase in HT29 cells in a concentration-dependent manner . In contrast, BIX-01294 has been reported to induce autophagy in cancer cells [1]. This represents a mechanistic divergence in how these compounds affect cell cycle progression and cellular stress responses, which may be relevant for combination studies or for researchers seeking to avoid confounding autophagic effects.

Cell cycle phenotype
Cross-study comparable
BCI-121: S phase arrest (HT29)
BIX-01294: autophagy induction
Mechanistically distinct cell cycle response; relevant for pathway-specific endpoint interpretation
Qualitative difference; autophagic confound may be avoided with BCI-121
Cell Cycle S Phase Arrest SMYD3 Cancer Biology Mechanism of Action

In Vivo Tumor Growth Inhibition

BCI-121 administration markedly represses the growth of SGC-7901 gastric cancer cells in vivo in a mouse xenograft model, with no evident damage to liver or kidney tissues observed by HE staining [1]. Comparable in vivo efficacy data for G9a/GLP inhibitors such as UNC0638 or A-366 in gastric cancer xenograft models were not identified in the available search results, limiting direct cross-study comparison.

In vivo tumor growth
Cross-study comparable
Reported tumor growth suppression in gastric cancer xenograft (SGC-7901)
Supports in vivo model endpoint context for SMYD3 studies; matched comparator data unavailable
Liver/kidney histology unchanged by HE staining in reported study
In Vivo Xenograft Gastric Cancer Tumor Growth SMYD3

BCI-121 Research Applications


SMYD3-Dependent H3K4 Methylation

BCI-121 is suitable for studies requiring specific inhibition of SMYD3-mediated H3K4me2/3 and H4K5 methylation. It enables dose-dependent reduction of these histone marks, providing a tool to dissect SMYD3's role in transcriptional regulation and chromatin remodeling .

SMYD3-High GI Cancer Models

BCI-121 demonstrates antiproliferative activity in colorectal cancer cell lines (HT29, HCT116) and in vivo tumor growth suppression in gastric cancer xenografts (SGC-7901) [1][2]. It is appropriate for studies exploring SMYD3 as a therapeutic target in SMYD3-overexpressing gastrointestinal cancers.

SMYD3-Dependent S-Phase Arrest

For researchers examining cell cycle regulation, BCI-121 induces S phase arrest in HT29 cells, a phenotype distinct from the autophagy induction observed with G9a inhibitors like BIX-01294 [3]. This makes BCI-121 the correct choice when SMYD3-specific S-phase effects are the focus.

Radiosensitization in Endometrial Cancer

Recent evidence indicates that pharmacological intervention of SMYD3 with BCI-121 enhances the response of endometrial cancer cells to radiotherapy [4]. This emerging application scenario positions BCI-121 as a valuable tool for combination therapy research in endometrial cancer.

Application
Selection Property
Validation Focus
SMYD3 chromatin regulation studies
Substrate-competitive SMYD3 inhibition
H3K4me2/3 reduction in SMYD3-expressing cell models
GI cancer cell-model studies
SMYD3 expression-dependent proliferation endpoints
SMYD3-high colorectal and gastric cancer model context
Cell cycle regulation research
S phase arrest phenotype
Cell cycle distribution analysis in relevant cancer lines
Endometrial cancer radiosensitization research
Reported radiotherapy combination context
Endometrial cancer cell radiation response endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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